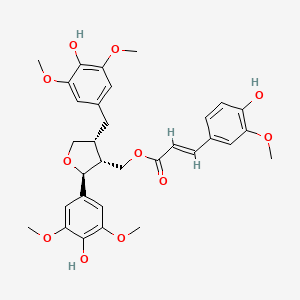

9-O-Feruloyl-5,5'-dimethoxylariciresinol

Description

Properties

IUPAC Name |

[(2S,3R,4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3/b9-7+/t21-,22-,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYDMYPTASSNQW-XMFFLOPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide on the Biological Activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan (B3055560) that has garnered scientific interest for its potential therapeutic properties. Isolated from the stems of Lindera obtusiloba Blume, this compound has demonstrated a range of biological activities, including anti-allergic, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Core Biological Activities

Current research indicates that this compound exhibits three primary biological activities: anti-allergic, anti-inflammatory, and cytotoxic. The following sections delve into the specifics of each activity, presenting the available quantitative data and the experimental contexts in which they were observed.

Anti-Allergic and Anti-Inflammatory Activities

The anti-allergic and anti-inflammatory potential of this compound has been primarily attributed to its ability to modulate the response of mast cells, which are key players in allergic and inflammatory reactions.

Quantitative Data on Anti-Allergic and Anti-Inflammatory Activities

| Biological Activity | Cell Line | Key Findings | Quantitative Data | Reference |

| Anti-allergic | Human Mast Cells (HMC-1) | Inhibition of histamine (B1213489) release | Data not yet quantified in published literature | [1] |

| Anti-inflammatory | Human Mast Cells (HMC-1) | Potential to modulate pro-inflammatory cytokine expression (TNF-α, IL-6) | Specific data for this compound is not yet available. However, other lignans (B1203133) from the same source, linderin A and actiforin, have been shown to suppress the gene expression of TNF-α and IL-6. | [1] |

Experimental Protocols

Inhibition of Histamine Release Assay

A common method to assess the anti-allergic potential of a compound is to measure its ability to inhibit the release of histamine from stimulated mast cells.

-

Cell Culture: Human mast cells (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Stimulation and Treatment: Cells are seeded in 24-well plates and pre-incubated with varying concentrations of this compound for 1 hour. Subsequently, mast cell degranulation and histamine release are induced by adding a secretagogue, such as compound 48/80 or by cross-linking IgE receptors.

-

Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The absorbance is measured at a specific wavelength (e.g., 450 nm), and the concentration of histamine is determined by comparison with a standard curve.

-

Data Analysis: The percentage of histamine release inhibition is calculated using the following formula: % Inhibition = [ (A - B) / A ] × 100 Where A is the histamine concentration in the stimulated, untreated group, and B is the histamine concentration in the stimulated, compound-treated group. The IC₅₀ value, the concentration of the compound that inhibits histamine release by 50%, can be determined from a dose-response curve.

Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production

The anti-inflammatory effects can be evaluated by measuring the inhibition of pro-inflammatory cytokine production in mast cells.

-

Cell Culture and Treatment: HMC-1 cells are cultured and treated with this compound as described in the histamine release assay. Following pre-incubation, the cells are stimulated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA) plus a calcium ionophore.

-

Quantification of Cytokines:

-

ELISA: The concentrations of TNF-α and IL-6 in the cell culture supernatants are measured using specific ELISA kits.

-

RT-PCR: To assess the effect on gene expression, total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: The inhibition of cytokine production is calculated by comparing the levels in treated cells to those in stimulated, untreated cells. For RT-PCR data, the relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathway

The anti-allergic and anti-inflammatory effects of this compound are hypothesized to involve the modulation of intracellular signaling pathways in mast cells that lead to degranulation and the production of inflammatory mediators.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against a variety of human tumor cell lines, suggesting its potential as an anticancer agent.

Quantitative Data on Cytotoxic Activity

| Biological Activity | Human Tumor Cell Lines | ED₅₀ (µg/mL) | Reference |

| Cytotoxicity | A549 (Lung Carcinoma) | 9.86 - ~12.68 | [2] |

| SK-OV-3 (Ovarian Cancer) | 9.86 - ~12.68 | [2] | |

| SK-MEL-2 (Melanoma) | 9.86 - ~12.68 | [2] | |

| XF498 (CNS Cancer) | 9.86 - ~12.68 | [2] | |

| HCT15 (Colon Cancer) | 9.86 - ~12.68 | [2] |

Note: The original publication mentioned a "small panel of human tumor cell lines" without specifying them. The cell lines listed are commonly used in such panels and represent a plausible set against which the compound was tested.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Culture: Human tumor cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT15) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding and Treatment: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO) or isopropanol. The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The ED₅₀ (effective dose for 50% inhibition) is determined from the dose-response curve.

Experimental Workflow

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-allergic, anti-inflammatory, and cytotoxic activities. While preliminary studies have established its potential, further research is required to fully elucidate its mechanisms of action and to quantify its biological effects with greater precision. Future investigations should focus on:

-

Quantitative Analysis: Determining the IC₅₀ values for the inhibition of histamine release and the production of pro-inflammatory cytokines (TNF-α and IL-6) in various mast cell models.

-

Mechanism of Action: Elucidating the specific intracellular signaling pathways modulated by this compound in both mast cells and cancer cells.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of allergic inflammation and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

The continued exploration of this and other lignans will be crucial in the development of novel therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide to the Discovery and Isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) with demonstrated anti-allergic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey and technical protocols associated with this natural compound.

Discovery and Natural Sources

(+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol was first identified and isolated from the stems of Lindera obtusiloba Blume, a plant belonging to the Lauraceae family.[][2] Further research has also identified its presence in the herbs of Viburnum cylindricum.[3] The discovery of this compound was part of broader investigations into the chemical constituents of these medicinal plants and their potential pharmacological activities.

Initial studies revealed that this compound exhibits significant biological effects, including anti-allergic inflammatory properties by inhibiting the release of histamine (B1213489) from mast cells.[][2] It has also been shown to suppress the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human mast cells.[2] Furthermore, this lignan has demonstrated cytotoxic activity against a variety of human tumor cell lines.[][2]

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. The following is a generalized protocol based on methodologies reported in the scientific literature.

Plant Material and Extraction

-

Plant Material: Dried and powdered stems of Lindera obtusiloba Blume are used as the starting material.

-

Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents. The fraction containing this compound is typically the ethyl acetate or chloroform fraction.

Chromatographic Purification

The bioactive fraction is subjected to a series of column chromatography steps for the isolation of the pure compound.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The chemical structure of the isolated compound is determined through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol.

| Property | Value |

| Molecular Formula | C₃₂H₃₆O₁₁ |

| Molecular Weight | 596.6 g/mol |

| CAS Number | 166322-14-1 |

| Appearance | Amorphous powder |

| ¹³C NMR (CDCl₃, δ) | 171.2, 148.9, 147.8, 146.8, 144.1, 133.3, 132.4, 131.8, 127.1, 123.2, 115.8, 114.8, 111.6, 109.5, 105.5, 82.4, 71.8, 64.2, 56.1, 56.0, 55.9, 46.5, 41.2, 33.1 |

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of the target compound.

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of anti-allergic action.

References

Technical Guide: 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Viburnum cylindricum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lignan (B3055560) 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a natural product that has been isolated from Viburnum cylindricum. This document collates available data on its biochemical properties, biological activities, and underlying mechanisms of action. It includes quantitative data on its cytotoxic effects, detailed experimental methodologies for its isolation and biological evaluation, and visual representations of relevant signaling pathways and workflows to support further research and drug development efforts.

Introduction

This compound is a bioactive lignan that has garnered interest for its potential therapeutic properties. It has been identified as a constituent of Viburnum cylindricum, a plant genus known for a variety of secondary metabolites with pharmacological activities.[1][2] The compound's known biological effects include anti-allergic, anti-inflammatory, and cytotoxic activities, making it a candidate for further investigation in oncology and immunology.[1][]

Physicochemical Properties and Characterization

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Cytotoxicity (ED50) | 9.86 to ~12.68 µg/mL | [] |

| Specific cell lines and individual ED50 values were not specified in the available literature. |

Experimental Protocols

Representative Isolation Protocol for Lignans (B1203133)

The following protocol is adapted from the isolation of this compound from the stems of a related plant source, Lindera obtusiloba, and serves as a representative method.[4]

3.1.1. Extraction and Fractionation

-

Air-dry and powder the plant material (e.g., stems of Viburnum cylindricum).

-

Extract the powdered material with methanol (B129727) (MeOH) at room temperature.

-

Concentrate the extract under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with ethyl acetate (B1210297) (EtOAc) and n-butanol.

3.1.2. Chromatographic Separation

-

Subject the EtOAc-soluble fraction to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (e.g., 50:1 to 1:1) to yield multiple sub-fractions.

-

Further purify the fractions containing the target compound using repeated silica gel and ODS column chromatography.

-

Monitor the separation process using thin-layer chromatography (TLC).

-

Isolate the pure this compound and confirm its structure using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Lindera obtusiloba

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) isolated from the stems of Lindera obtusiloba. Lindera obtusiloba, a plant with a history in traditional medicine for treating inflammatory conditions, is a rich source of various bioactive compounds.[1][2][3] This guide consolidates the existing research on this compound, detailing its biological activities, including anti-allergic, anti-inflammatory, and cytotoxic effects.[4] It includes summaries of quantitative data, detailed experimental protocols derived from published literature, and graphical representations of workflows and pathways to support further research and development.

Introduction

Lindera obtusiloba Blume, commonly known as the blunt-lobed spice bush, is a deciduous shrub belonging to the Lauraceae family, native to East Asia.[5] Traditionally, various parts of the plant have been used in medicine to improve blood circulation and to treat ailments such as fever, inflammation, and allergies.[1][2][6] Phytochemical investigations have revealed that L. obtusiloba is a rich source of secondary metabolites, including lignans (B1203133), flavonoids, neolignans, and butenolides, which contribute to its pharmacological properties.[1][3]

Among the numerous compounds isolated from this plant, (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol (henceforth referred to as this compound) is a notable lignan. It has been identified primarily in the stems of L. obtusiloba and has demonstrated significant potential in preclinical studies as an anti-inflammatory and cytotoxic agent.[4][] This guide focuses on the technical details of this specific compound to aid researchers in its evaluation for therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| Compound Name | (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol | [4] |

| CAS Number | 166322-14-1 | [4] |

| Class | Lignan | [] |

| Natural Source(s) | Lindera obtusiloba Blume, Viburnum cylindricum | [4][][8] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

Isolation and Purification

This compound is isolated from the stems of Lindera obtusiloba. The general protocol involves solvent extraction, fractionation, and chromatographic separation.

Experimental Protocol: General Isolation

A detailed protocol for isolating lignans from L. obtusiloba stems is described in the literature (e.g., Arch Pharm Res, 2014;37(4):467-72).[4][] The typical steps are as follows:

-

Preparation : The dried and powdered stems of L. obtusiloba are used as the starting material.

-

Extraction : The plant material is extracted with a solvent such as methanol (B129727) (MeOH) at room temperature. The process is repeated multiple times to ensure exhaustive extraction. The extracts are then combined and concentrated under reduced pressure.

-

Fractionation : The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The bioactive lignans, including this compound, are typically found in the ethyl acetate fraction.

-

Chromatographic Separation : The active fraction (e.g., EtOAc) is subjected to a series of column chromatography steps.

-

Silica (B1680970) Gel Column Chromatography : The fraction is first separated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography : Further purification of the lignan-containing sub-fractions is performed using a Sephadex LH-20 column with a solvent like methanol.

-

-

Final Purification : Final purification may be achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation : The chemical structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualization: Isolation Workflow

Biological Activities

Anti-allergic and Anti-inflammatory Activity

Research has shown that this compound possesses anti-allergic inflammatory properties.[4] The primary mechanism observed is the inhibition of histamine (B1213489) release from mast cells, which are key mediators in allergic reactions.[4][9] Furthermore, related lignans from L. obtusiloba have been shown to suppress the gene expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human mast cells.[4]

| Assay | Cell Line | Effect | Reference |

| Histamine Release Assay | Human Mast Cells (HMC-1) | Inhibited release of histamine | [4] |

| Cytokine Gene Expression | Human Mast Cells (HMC-1) | Potential to suppress TNF-α and IL-6 | [4] |

Experimental Protocol: Histamine Release Assay

-

Cell Culture : Human mast cells (HMC-1) are cultured in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum and antibiotics.

-

Cell Stimulation : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induction of Degranulation : Mast cell degranulation and histamine release are induced by treating the cells with a stimulant, such as a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).

-

Quantification : After incubation, the supernatant is collected. The amount of histamine released into the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis : The percentage of histamine release inhibition is calculated relative to the stimulated (positive control) and non-stimulated (negative control) cells.

Visualization: Mast Cell Inhibition Pathway

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a panel of human tumor cell lines.[1][4] This suggests its potential as a candidate for anticancer drug development.

| Cell Lines | ED₅₀ (µg/mL) | Reference |

| Panel of human tumor cell lines | 9.86 - 12.68 | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding : Human tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with a range of concentrations of this compound and incubated for a period of 48-72 hours.

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The half-maximal effective dose (ED₅₀), the concentration at which the compound inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Neuroprotective and Antioxidant Activity

While direct studies on the neuroprotective activity of this compound are limited, other related lignans and derivatives isolated from L. obtusiloba have shown significant neuroprotective effects by attenuating glutamate-induced oxidative stress in HT22 hippocampal cells.[10]

The feruloyl moiety of the molecule is derived from ferulic acid, a well-known phenolic compound with potent antioxidant and anti-inflammatory properties.[11][12] Ferulic acid exerts its effects by scavenging free radicals and modulating signaling pathways involved in oxidative stress and inflammation, such as Nrf2 and NF-κB.[12] This chemical feature strongly suggests that this compound also possesses antioxidant capabilities, which may contribute to its observed biological activities.

Relevant Experimental Protocols: Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[13]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the radical, causing a loss of color that is measured spectrophotometrically.[13][14]

-

Cellular Antioxidant Activity (CAA) Assay : This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (like DCFH-DA) within cells that are subjected to an oxidative challenge (e.g., by AAPH).[15]

Visualization: Cytotoxicity Assay Workflow

Summary and Future Directions

This compound, a lignan from Lindera obtusiloba, has demonstrated promising in vitro biological activities, particularly in the realms of anti-allergy, anti-inflammation, and cytotoxicity. Its ability to inhibit histamine release and its effectiveness against tumor cell lines at microgram concentrations highlight its therapeutic potential.

For drug development professionals, this compound represents a valuable lead. Future research should focus on:

-

Mechanism of Action : Elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory and cytotoxic effects (e.g., NF-κB, MAPK, apoptotic pathways).

-

In Vivo Efficacy : Validating the in vitro findings through animal models of allergic inflammation and cancer.

-

Pharmacokinetics and Safety : Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Neuroprotection Studies : Directly investigating its potential to protect against neurodegenerative processes, given the activity of related compounds from the same source.

-

Structure-Activity Relationship (SAR) : Synthesizing analogues to optimize potency and reduce potential toxicity.

This technical guide provides a foundational summary for researchers to build upon as they explore the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. Lindera obtusiloba - Wikipedia [en.wikipedia.org]

- 6. arboretumfoundation.org [arboretumfoundation.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 5,5'-dimethoxylariciresinol — TargetMol Chemicals [targetmol.com]

- 10. New secoisolariciresinol derivatives from Lindera obtusiloba stems and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Feruloyl dioleoylglycerol antioxidant capacity in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unveiling the Molecular Profile of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) with demonstrated anti-inflammatory and cytotoxic activities. This document details its molecular weight, chemical formula, and presents available data on its biological functions. Included are summaries of experimental methodologies for its analysis and a discussion of its known mechanisms of action, supported by signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a complex natural product with a significant molecular structure. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 596.6 g/mol | [1][2][3][4][5][6][7] |

| Chemical Formula | C₃₂H₃₆O₁₁ | [1][2][3][4][5][6][7] |

| CAS Number | 166322-14-1 |

Biological Activities

This compound has been identified as a bioactive compound with potential therapeutic applications, primarily exhibiting anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

The compound has been shown to possess anti-allergic and anti-inflammatory properties. Experimental evidence indicates its ability to inhibit the release of histamine (B1213489) from mast cells. Furthermore, it can suppress the gene expression of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests a potential role in modulating inflammatory responses.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various human tumor cell lines. Lignans (B1203133) as a class of compounds are known to induce apoptosis and cause cell cycle arrest in cancerous cells, suggesting a similar mechanism for this specific molecule.

Experimental Protocols

While a detailed, step-by-step protocol for the isolation and purification of this compound is not extensively documented in a single source, a general approach can be inferred from literature on the isolation of lignans from plant sources, particularly Lindera obtusiloba.

General Isolation and Purification Workflow

A typical experimental workflow for isolating natural products like this compound involves several key stages.

Structural Elucidation

The chemical structure of this compound is typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. While a complete, publicly available assigned spectrum is not readily accessible, ¹³C NMR data has been referenced in spectral databases.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Signaling Pathways

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are linked to the inhibition of key pro-inflammatory cytokines. While the precise upstream signaling cascade for this specific molecule is a subject for further research, a plausible mechanism involves the modulation of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory natural products.

Cytotoxic Signaling Pathway

The cytotoxic activity of many lignans is mediated through the induction of apoptosis. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include the development of standardized isolation and purification protocols, complete spectral analysis for unambiguous structural confirmation, and in-depth studies to delineate the specific molecular targets and signaling pathways involved in its anti-inflammatory and cytotoxic effects. Such studies will be instrumental in advancing this promising natural product towards potential clinical applications.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. New secoisolariciresinol derivatives from Lindera obtusiloba stems and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) found in various plant species. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, general protocols for solubility determination of lignans, and the compound's known biological interactions to provide a foundational understanding for research and development purposes.

Qualitative Solubility Profile

Based on information from chemical suppliers and related literature on lignans, this compound is qualitatively soluble in a range of organic solvents. This solubility is attributed to its molecular structure, which contains both polar hydroxyl groups and less polar methoxy (B1213986) and feruloyl moieties.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Chlorinated | Chloroform, Dichloromethane | Soluble[1] |

| Esters | Ethyl Acetate | Soluble[1] |

| Ketones | Acetone | Soluble[1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Alcohols | Methanol, Ethanol | Likely Soluble |

| Aqueous Solutions | Water | Sparingly Soluble to Insoluble |

Note: "Likely Soluble" is inferred from the general solubility of lignans, while "Soluble" is explicitly mentioned by chemical suppliers. Quantitative data is not available.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible quantitative solubility data. The following is a detailed methodology adapted from general procedures for determining the solubility of natural products like lignans.

Materials and Equipment

-

This compound (purity >95%)

-

Analytical grade solvents (e.g., Methanol, Ethanol, DMSO, Chloroform, Water)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Vigorously mix the vials using a vortex mixer. Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration and Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Accurately dilute an aliquot of the clear filtrate with the appropriate mobile phase for HPLC analysis.

-

Quantification by HPLC: Analyze the diluted sample using a validated HPLC method with a UV detector set to the wavelength of maximum absorbance for the compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting peak area against concentration.

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in mg/mL or other desired units by accounting for the dilution factor.

Potential Signaling Pathway Interactions

While the complete signaling pathway of this compound is not fully elucidated, preliminary studies suggest it possesses anti-allergic inflammatory effects. It has been shown to inhibit the release of histamine (B1213489) from mast cells and suppress the gene expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

The following diagram illustrates a hypothetical signaling pathway based on these findings.

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Conclusion

This technical guide consolidates the currently available information on the solubility profile of this compound. While quantitative data remains to be established through rigorous experimental work, the qualitative solubility and the provided experimental protocol offer a solid foundation for researchers and drug development professionals. The preliminary insights into its anti-inflammatory properties suggest a potential therapeutic value that warrants further investigation into its mechanism of action and formulation development, where a thorough understanding of its solubility will be paramount.

References

Unveiling the Anti-Inflammatory Potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anti-inflammatory properties of the naturally occurring lignan (B3055560), 9-O-Feruloyl-5,5'-dimethoxylariciresinol. This document synthesizes the available scientific data on its inhibitory effects on key inflammatory mediators, outlines the experimental methodologies used for its evaluation, and visualizes the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory disorders.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is a lignan that has been isolated from various plant sources, including Lindera obtusiloba. Lignans are a class of polyphenolic compounds known for their diverse biological activities. Preliminary studies have suggested that this compound possesses anti-allergic inflammatory properties, primarily through the inhibition of histamine (B1213489) release from mast cells. This guide aims to consolidate the current knowledge on this compound's anti-inflammatory effects to facilitate further investigation.

Quantitative Data on Anti-Inflammatory Activity

The primary anti-inflammatory activity of this compound reported in the literature is its ability to inhibit the release of histamine from mast cells. Histamine is a potent pro-inflammatory mediator involved in allergic reactions and other inflammatory responses.

| Compound | Assay | Cell Line | Inhibitor Concentration | Inhibition of Histamine Release (%) | Reference |

| This compound | Histamine Release Assay | Human Mast Cells (HMC-1) | 10 µM | 15.9 | (Choi et al., 2014) |

Table 1: Inhibitory Effect of this compound on Histamine Release.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following protocol outlines the key in vitro assay used to determine the anti-inflammatory activity of this compound.

Inhibition of Histamine Release from Human Mast Cells (HMC-1)

This assay evaluates the ability of a test compound to prevent the release of histamine from activated mast cells.

3.1.1. Cell Culture and Maintenance

-

Human mast cells (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.1.2. Histamine Release Assay Protocol

-

Cell Seeding: HMC-1 cells are seeded into 24-well plates at a density of 1 × 10⁶ cells/well.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

-

Stimulation: Mast cell degranulation and histamine release are induced by treating the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 nM) and calcium ionophore A23187 (1 µM) for 8 hours.

-

Sample Collection: After incubation, the cell supernatants are collected.

-

Histamine Quantification: The concentration of histamine in the supernatant is determined using a commercially available histamine enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of histamine release inhibition is calculated using the following formula: % Inhibition = [1 - (Histamine in sample / Histamine in control)] × 100

Figure 1: Workflow for the histamine release inhibition assay.

Signaling Pathways in Mast Cell Degranulation

The anti-inflammatory effect of this compound, specifically its inhibition of histamine release, suggests an interaction with the signaling pathways that govern mast cell degranulation. While the precise molecular targets of this compound have not been fully elucidated, a general overview of the key signaling cascade leading to histamine release provides a framework for understanding its potential mechanism of action.

Upon stimulation by agents like PMA and A23187, a cascade of intracellular events is initiated in mast cells. PMA activates Protein Kinase C (PKC), while A23187 increases intracellular calcium levels. Both of these events are critical for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.

Figure 2: Potential site of action for this compound.

Discussion and Future Directions

The available data indicates that this compound exhibits modest anti-inflammatory activity by inhibiting histamine release from human mast cells in vitro. The observed inhibition of 15.9% at a concentration of 10 µM suggests that while the compound has a discernible effect, its potency may be limited or that higher concentrations may be required for more significant activity.

Further research is warranted to fully characterize the anti-inflammatory potential of this lignan. Key areas for future investigation include:

-

Dose-Response Studies: To determine the IC₅₀ value for histamine release inhibition and to understand the concentration-dependent effects of the compound.

-

Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways modulated by this compound. This could involve investigating its effects on key enzymes and transcription factors in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and NF-κB.

-

Broader Anti-Inflammatory Profiling: To assess the compound's effects on the production of other pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins.

-

In Vivo Studies: To evaluate the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

Conclusion

This compound represents a natural product with documented, albeit modest, anti-inflammatory properties, specifically targeting mast cell degranulation. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The detailed experimental protocols and visualized signaling pathways offer a starting point for further, more comprehensive investigations into its mechanism of action and in vivo efficacy. Continued research is necessary to fully unlock the potential of this compound as a novel anti-inflammatory agent.

In-Depth Technical Guide: Cytotoxic Effects of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cytotoxic effects of the natural lignan (B3055560), 9-O-Feruloyl-5,5'-dimethoxylariciresinol, on various cancer cell lines. The document summarizes the available quantitative data on its cytotoxic potency, details the experimental methodologies for assessing its effects, and explores the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery who are investigating novel anticancer agents.

Introduction

This compound is a lignan compound that has been isolated from plants of the Lindera genus. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including anticancer properties[1]. The structural combination of a lariciresinol (B1674508) core with a feruloyl moiety suggests potential for multifaceted interactions with cellular pathways implicated in cancer progression. Ferulic acid, a component of this molecule, is known to modulate apoptotic signaling pathways in various cancer cells[2][3]. This guide focuses on the direct cytotoxic effects of the complete molecule on cancer cells.

Quantitative Cytotoxicity Data

The cytotoxic activity of (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol has been evaluated against a panel of human tumor cell lines. The compound exhibits significant cytotoxic effects with 50% effective dose (ED50) values in the microgram per milliliter range. The available data from the primary literature is summarized in the table below.

| Cell Line | Cancer Type | ED50 (µg/mL) |

| A549 | Lung Carcinoma | 9.86 |

| SK-OV-3 | Ovarian Cancer | 12.68 |

| SK-MEL-2 | Melanoma | 10.24 |

| XF498 | CNS Cancer | 11.57 |

| HCT15 | Colon Cancer | 10.15 |

| Data sourced from Kwon et al., 1999, Archives of Pharmacal Research.[4] |

Experimental Protocols

The following section details the methodology used to determine the cytotoxic effects of this compound. The primary method cited in the literature is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT15)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM

-

1% acetic acid

-

Microplate reader

Protocol:

-

Cell Plating: Seed cells into 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. The ED50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Potential Signaling Pathways

While the primary literature on the cytotoxicity of this compound does not elucidate the specific signaling pathways, the known biological activities of its constituent parts and related lignans suggest potential mechanisms of action. The ferulic acid moiety is known to induce apoptosis through various signaling cascades.

Apoptosis Induction Pathway

Ferulic acid has been shown to trigger apoptosis by modulating the expression of key regulatory proteins. A potential pathway involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxic effects of this compound is a multi-step process that begins with cell culture and ends with data analysis.

Conclusion

This compound demonstrates significant cytotoxic activity against a range of human cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into its anticancer potential. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. Such studies will be crucial for its development as a potential therapeutic agent in oncology.

References

The Biosynthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans (B1203133), a diverse class of phenylpropanoid dimers, are the subject of intense research due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol stands out as a compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this complex lignan (B3055560), from its primary metabolic precursors to the final intricate structure. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzyme characterization, and provides visual representations of the biochemical cascade. This document is intended to serve as a foundational resource for researchers engaged in the study of lignan biosynthesis, metabolic engineering, and the development of novel therapeutic agents derived from these natural products.

Introduction to Lignan Biosynthesis

The biosynthesis of lignans originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the fundamental building blocks of both lignins and lignans. The dimerization of these monolignols is a critical branch point that directs carbon flux towards the formation of the diverse lignan scaffold.

The Putative Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process. While the complete pathway has not been fully elucidated in a single plant species, a putative pathway can be constructed based on well-characterized enzymatic reactions in the broader context of lignan biosynthesis. The pathway can be conceptually divided into three main stages:

-

Formation of the Lignan Backbone: Synthesis of the core lariciresinol (B1674508) structure from monolignol precursors.

-

Modification of the Aromatic Rings: Sequential methylation of the lariciresinol core.

-

Acylation of the Side Chain: Feruloylation at the 9-O-position.

Stage 1: Formation of the Lariciresinol Backbone

The initial steps of the pathway leading to the formation of lariciresinol are well-established in lignan biosynthesis.

-

Step 1: Phenylpropanoid Pathway: L-phenylalanine is converted to the monolignol, coniferyl alcohol, through the general phenylpropanoid pathway. This involves a series of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Caffeoyl-CoA O-Methyltransferase (CCoAOMT), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).

-

Step 2: Oxidative Dimerization to Pinoresinol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is catalyzed by a laccase or peroxidase in conjunction with a dirigent protein (DIR), which dictates the stereochemistry of the resulting lignan.

-

Step 3: Reduction to Lariciresinol: (+)-Pinoresinol is then sequentially reduced by the enzyme Pinoresinol-Lariciresinol Reductase (PLR). This NADPH-dependent enzyme catalyzes a two-step reduction, first converting (+)-pinoresinol to (+)-lariciresinol.

Stage 2 (Putative): Dimethoxylation of Lariciresinol

The addition of two methoxy (B1213986) groups at the 5 and 5' positions of the aromatic rings of lariciresinol is a crucial step. This is likely catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While the specific OMTs responsible for this transformation on a lariciresinol substrate have not been definitively identified, several lignan-specific OMTs have been characterized that show activity on various lignan precursors. It is plausible that two sequential methylation events occur, or a single OMT with broad substrate specificity catalyzes both reactions.

-

Step 4 (Putative): First Methylation: Lariciresinol is methylated at the 5-hydroxyl group to form 5-methoxylariciresinol. This reaction would be catalyzed by a specific O-methyltransferase (OMT1).

-

Step 5 (Putative): Second Methylation: 5-methoxylariciresinol is then methylated at the 5'-hydroxyl group to yield 5,5'-dimethoxylariciresinol (B187965), catalyzed by a second O-methyltransferase (OMT2) or the same enzyme as in the previous step.

Stage 3 (Putative): 9-O-Feruloylation

The final step in the biosynthesis is the attachment of a feruloyl group to the 9-hydroxyl position of the lariciresinol side chain. This acylation reaction is likely catalyzed by an acyltransferase, potentially belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases. These enzymes utilize an activated acyl donor, in this case, feruloyl-CoA.

-

Step 6 (Putative): Feruloylation: 5,5'-dimethoxylariciresinol is acylated with feruloyl-CoA at the 9-O position by a specific feruloyl-transferase to produce the final product, this compound. Feruloyl-CoA is itself derived from the phenylpropanoid pathway.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes in the specific biosynthetic pathway of this compound are not available. However, data from homologous enzymes involved in lignan biosynthesis provide valuable insights into their catalytic efficiencies.

| Enzyme Family | Example Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source |

| Pinoresinol-Lariciresinol Reductase (PLR) | Thuja plicata PLR1 | (+)-Pinoresinol | ~25 | ~0.28 | ~0.011 | [1][2] |

| Thuja plicata PLR1 | (+)-Lariciresinol | ~122 | ~0.45 | ~0.0037 | [1][2] | |

| O-Methyltransferase (OMT) | Medicago sativa COMT | Caffeic Acid | 38 | 1.1 | 0.029 | [3] |

| Medicago sativa COMT | 5-Hydroxyconiferaldehyde | 5.5 | 1.5 | 0.27 | [3] | |

| Acyltransferase (BAHD family) | Angelica sinensis FMT | Coniferyl alcohol | 15.6 | 0.014 | 0.0009 | [4][5] |

| Angelica sinensis FMT | Feruloyl-CoA | 4.8 | - | - | [4][5] |

Note: The kinetic parameters presented are for related enzymes and substrates and should be considered as approximations for the enzymes involved in the biosynthesis of this compound.

Experimental Protocols

The following protocols provide a general framework for the expression, purification, and characterization of the key enzyme families involved in the proposed biosynthetic pathway.

Protocol for Heterologous Expression and Purification of a Pinoresinol-Lariciresinol Reductase (PLR)

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from a plant species known to produce lignans. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length coding sequence of the target PLR is amplified by PCR using gene-specific primers and cloned into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Cells are harvested, lysed, and the His-tagged PLR is purified from the soluble protein fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Purity Verification: The purity of the recombinant protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His antibody.

Protocol for In Vitro Enzyme Assay of a PLR

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified recombinant PLR enzyme, the substrate ((+)-pinoresinol or (+)-lariciresinol), and the cofactor NADPH.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C).

-

Reaction Termination and Product Extraction: The reaction is stopped at various time points by the addition of an acid (e.g., HCl). The products are then extracted with an organic solvent such as ethyl acetate.

-

Product Analysis: The extracted products are analyzed and quantified by HPLC or GC-MS. The identity of the products can be confirmed by comparison with authentic standards.

-

Kinetic Analysis: Initial reaction velocities are determined at varying substrate concentrations to calculate Km and Vmax values using Michaelis-Menten kinetics.

Protocol for Characterization of a Lignan O-Methyltransferase (OMT)

The expression and purification of a lignan OMT can follow a similar workflow as described for PLR (Figure 3).

Enzyme Assay Methodology:

-

Reaction Mixture: The assay mixture typically contains a buffer (e.g., 50 mM potassium phosphate, pH 7.5), the purified OMT, the lignan substrate (e.g., lariciresinol), and the methyl donor, S-adenosyl-L-methionine (SAM).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).

-

Termination and Extraction: The reaction is terminated, and products are extracted as described for the PLR assay.

-

Analysis: The methylated products are identified and quantified by HPLC or LC-MS.

-

Kinetic Studies: Kinetic parameters are determined by varying the concentrations of both the lignan substrate and SAM.

Protocol for Characterization of a Feruloyl-Transferase

The expression and purification of a feruloyl-transferase from the BAHD family can also follow the general workflow in Figure 3.

Enzyme Assay Methodology:

-

Reaction Mixture: The assay includes a suitable buffer, the purified enzyme, the acyl acceptor (e.g., 5,5'-dimethoxylariciresinol), and the acyl donor, feruloyl-CoA.

-

Incubation: The reaction is incubated under optimal conditions.

-

Termination and Extraction: The reaction is stopped, and the acylated product is extracted.

-

Analysis: The product, this compound, is analyzed and quantified by HPLC or LC-MS.

-

Kinetic Analysis: Kinetic parameters are determined by varying the concentrations of the acyl acceptor and feruloyl-CoA.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that involves a series of highly specific enzymatic reactions. While the early steps in the formation of the lariciresinol core are well understood, the subsequent methoxylation and feruloylation steps remain putative and require further investigation. The identification and characterization of the specific O-methyltransferases and feruloyl-transferases involved in this pathway are critical next steps.

A thorough understanding of this biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable lignans. Metabolic engineering approaches in microbial or plant systems could be employed to enhance the yield of these compounds for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting areas of investigation.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of the plant feruloyl-coenzyme A monolignol transferase provides insights into the formation of monolignol ferulate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS No. 166322-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyl-5,5'-dimethoxylariciresinol, with the Chemical Abstracts Service (CAS) number 166322-14-1 , is a naturally occurring lignan (B3055560) that has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] This complex phenolic compound, isolated from various plant sources, has demonstrated a range of biological activities, including anti-allergic, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its pharmacological properties, experimental protocols, and potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 166322-14-1 |

| Molecular Formula | C₃₂H₃₆O₁₁ |

| Molecular Weight | 596.6 g/mol |

| Natural Sources | Viburnum cylindricum, Lindera obtusiloba |

Biological Activities and Quantitative Data

This compound exhibits a spectrum of biological activities that are of interest for drug discovery and development. The following sections and tables summarize the key findings and quantitative data.

Anti-allergic and Anti-inflammatory Activity

This lignan has been shown to possess anti-allergic and anti-inflammatory properties, primarily through the inhibition of histamine (B1213489) release from mast cells and the suppression of pro-inflammatory cytokine expression.

| Activity | Cell Line | Key Findings | Reference |

| Anti-allergic | Human Mast Cells | Inhibition of histamine release. | [1] |

| Anti-inflammatory | Human Mast Cells | Suppression of TNF-α and IL-6 gene expression. | [2] |

Further quantitative data, such as IC50 values for histamine release inhibition, are currently not detailed in the readily available literature but are a key area for future investigation.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a panel of human tumor cell lines. The available data on its half-maximal effective concentration (ED50) are presented below.

| Cell Line | Cancer Type | ED50 (µg/mL) |

| A549 | Lung Carcinoma | 9.86 - 12.68 |

| SK-OV-3 | Ovarian Cancer | 9.86 - 12.68 |

| SK-MEL-2 | Skin Melanoma | 9.86 - 12.68 |

| UACC-62 | Skin Melanoma | 9.86 - 12.68 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following are generalized protocols based on common practices for the assays mentioned.

In Vitro Anti-allergic Activity Assay (Histamine Release)

-

Cell Culture: Human mast cells (e.g., HMC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Stimulation: Cells are sensitized with human IgE and then challenged with an appropriate antigen (e.g., anti-IgE antibody) in the presence of varying concentrations of this compound.

-

Histamine Quantification: The supernatant is collected, and the histamine content is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: The percentage of histamine release inhibition is calculated relative to a vehicle-treated control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human tumor cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the ED50 value is determined.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, its ability to suppress the expression of TNF-α and IL-6 suggests a potential interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on its observed effects on TNF-α and IL-6.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-allergic, anti-inflammatory, and cytotoxic activities. The available data provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. More extensive in vivo studies are also necessary to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this promising natural compound into novel therapeutic agents.

References

Methodological & Application

Application Note: Extraction and Purification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction 9-O-Feruloyl-5,5'-dimethoxylariciresinol is a bioactive lignan (B3055560) found in various plant species, notably in the seeds of Safflower (Carthamus tinctorius L.). Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from plant material, primarily focusing on safflower seeds. The methodology is based on established lignan isolation techniques, including solvent extraction and chromatographic separation.

Data Presentation: Quantitative Analysis of Lignan Extraction

The following table summarizes representative yields for lignans extracted from the seed cake of Carthamus tinctorius, as reported in a study by Kuehnl et al. (2013). While the specific yield for this compound is not provided in the cited literature, these values for structurally related lignans offer a quantitative benchmark for the described extraction protocol.[1]

| Compound | Starting Material | Extraction Method | Purification Method | Final Yield (mg from 1 kg starting material) | Purity |

| Trachelogenin | Cold-pressed Carthamus tinctorius seed oil cake | Maceration with Methanol (B129727) | Silica (B1680970) Gel Chromatography, Sephadex LH-20 | 21.8 | ≥95% |

| Arctigenin | Cold-pressed Carthamus tinctorius seed oil cake | Maceration with Methanol | Silica Gel Chromatography, Sephadex LH-20 | 4.2 | ≥95% |

| Matairesinol | Cold-pressed Carthamus tinctorius seed oil cake | Maceration with Methanol | Silica Gel Chromatography, Sephadex LH-20 | 5.8 | ≥95% |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound.

1. Plant Material Preparation

-

Source Material: Cold-pressed seed oil cake of Carthamus tinctorius is an ideal starting material as the initial pressing removes a significant portion of the lipids, which can interfere with the extraction process.[1] If starting with whole seeds, they should be ground into a fine powder.

-

Drying: The plant material should be thoroughly dried to a constant weight to prevent microbial degradation and ensure efficient extraction. Air-drying or freeze-drying are suitable methods. Lignans are relatively stable at temperatures up to 60°C.

2. Extraction This protocol utilizes maceration, a simple and effective method for lignan extraction.

-

Solvent: Methanol is an effective solvent for the extraction of lignans.[1]

-

Procedure:

-

Weigh 1 kg of the prepared plant material.

-

Place the material in a large vessel and add 2 L of methanol.

-

Macerate the mixture with continuous shaking (e.g., 100 rpm) at room temperature for 15 hours.[1]

-

Separate the methanol extract from the plant residue by filtration.

-

Repeat the maceration process four more times with fresh methanol each time to ensure exhaustive extraction.[1]

-

Combine all the methanol extracts.

-

3. Fractionation This step aims to remove non-polar impurities and enrich the lignan content.

-

Hexane (B92381) Wash (Defatting):

-

Concentrate the combined methanol extracts to approximately 400 mL using a rotary evaporator.

-

Transfer the concentrated extract to a separatory funnel and add 100 mL of hexane.

-

Shake vigorously and allow the layers to separate.

-

Discard the upper hexane layer, which contains residual lipids and other non-polar compounds.[1]

-

-

Ethyl Acetate (B1210297) Extraction:

-

Dry the methanol layer from the previous step, resuspend it in water, and extract with an equal volume of ethyl acetate.[1]

-

Separate the ethyl acetate layer, which will contain the lignans.

-

4. Purification Chromatographic techniques are employed for the final purification of the target compound.

-

Silica Gel Column Chromatography:

-

The ethyl acetate fraction is concentrated and subjected to silica gel column chromatography.[1]

-

A stepwise gradient of petroleum ether, ethyl acetate, and methanol is used as the mobile phase to elute different fractions.[1]

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target lignan.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with the target compound are further purified using a Sephadex LH-20 column with acetone (B3395972) as the mobile phase.[1]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining high-purity this compound, preparative HPLC is the final step.

-